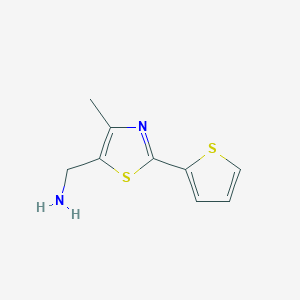

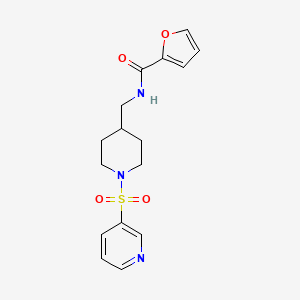

![molecular formula C16H15ClO4 B3017597 3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde CAS No. 1384582-72-2](/img/structure/B3017597.png)

3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde is a halogen- and methoxy-substituted benzaldehyde, which has practical relevance in various fields such as the fragrance industry, agrochemicals, and drug manufacturing. The structure and reactivity of such compounds are of significant interest due to their potential applications and the effects that substituents have on their chemical behavior .

Synthesis Analysis

The synthesis of related chloro- and methoxy-substituted benzaldehydes often involves multi-step reactions with careful control of conditions to ensure the desired substitution pattern. For example, a key intermediate of herbicides was prepared through oxidation and subsequent hydrolysis, demonstrating the complexity of synthesizing such compounds . While the specific synthesis of 3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde is not detailed in the provided papers, these studies suggest that similar methods could be employed, involving selective chlorination, methoxylation, and formation of the benzaldehyde moiety.

Molecular Structure Analysis

The molecular structure of chloro- and methoxy-substituted benzaldehydes has been extensively studied using various spectroscopic techniques. For instance, the structure of a related compound, 3-chloro-4-methoxybenzaldehyde, was determined by matrix isolation infrared spectroscopy and quantum chemistry calculations, revealing the presence of two nearly degenerated conformers . Similarly, vibrational spectroscopy and quantum chemical calculations have been used to investigate the relative orientation of substituents in these molecules . These studies provide insights into the conformational preferences and stability of such compounds, which are crucial for understanding their reactivity.

Chemical Reactions Analysis

The reactivity of chloro- and methoxy-substituted benzaldehydes under UV light has been a subject of interest. For example, 3-chloro-4-methoxybenzaldehyde undergoes conformational isomerization and decarbonylation when irradiated with UV light at specific wavelengths . This selective reactivity indicates that the compound's chemical behavior can be finely tuned by controlling the irradiation conditions, which could be useful in synthetic applications where specific isomers or reaction products are desired.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and methoxy-substituted benzaldehydes are influenced by their molecular structure. Spectroscopic studies, including FT-Raman and infrared spectra, along with vibrational assignments supported by ab initio and density functional theory calculations, have been conducted to understand these properties . The presence of halogen and methoxy groups affects the electronic distribution within the molecule, which in turn influences properties such as melting point, boiling point, solubility, and reactivity. The vibrational spectra provide information on the functional groups present and their interactions, which are important for identifying and characterizing these compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research into similar compounds, such as 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, reveals the importance of synthesis and crystal structure analysis in understanding compound properties. Such compounds are characterized using spectroscopic techniques and X-ray diffraction studies, demonstrating the critical role of structural elucidation in chemical research (Thippeswamy et al., 2011).

Photocatalytic Oxidation

Studies on benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, have shown their conversion into corresponding aldehydes through photocatalytic oxidation on TiO2 under O2 atmosphere. This reaction proceeds with high conversion and selectivity, indicating potential applications in environmental and synthetic chemistry for compounds with methoxybenzaldehyde groups (Higashimoto et al., 2009).

Organic Synthesis and Linker Applications

The utility of benzaldehyde derivatives as linkers for solid phase organic synthesis has been explored. The reductive amination of these aldehydes, including 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, on ArgoGel resins, underscores the relevance of methoxybenzaldehyde derivatives in the preparation of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides (Swayze, 1997).

Chemosensors and Complexation Studies

Derivatives of methoxybenzaldehyde have been synthesized and characterized for their selectivity and sensitivity towards various metal ions, showcasing their potential as chemosensors. For instance, diphenylether-based derivatives have demonstrated specific selectivity for Fe(III) ions, suggesting applications in environmental monitoring and analytical chemistry (Sharma et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(2-chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-19-13-5-4-12(14(17)8-13)10-21-16-7-11(9-18)3-6-15(16)20-2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMERRUHIDBNBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)COC2=C(C=CC(=C2)C=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

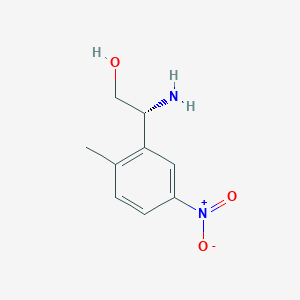

![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)

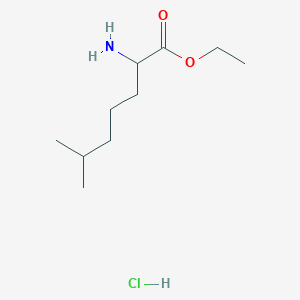

![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)

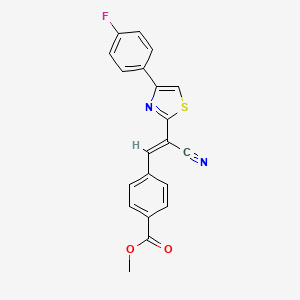

![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)

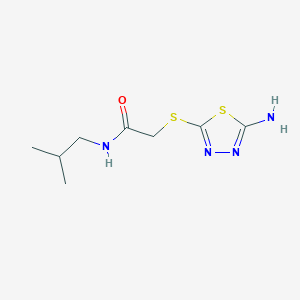

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)

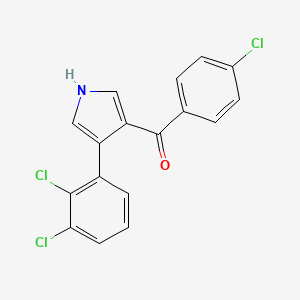

![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)